![molecular formula C10H16ClN3O B1377900 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride CAS No. 1375473-49-6](/img/structure/B1377900.png)
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride
Overview
Description
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride (1-CPCP) is a cyclopentanone derivative that has been used in a variety of scientific research applications. It is a cyclic compound with an aromatic ring structure and a hydrochloride salt. 1-CPCP is a potent inhibitor of the enzyme cytochrome P450 (CYP) and has been used in a variety of biochemical and physiological studies. Additionally, 1-CPCP has been used in laboratory experiments to study the mechanism of action of a number of drugs.
Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound, with its unique structure, is being explored in medicinal chemistry for the synthesis of potential therapeutic agents. Its cyclopropyl and oxadiazol moieties may interact with various biological targets, offering avenues for the development of new medications. Research is ongoing to determine its efficacy and safety profile in preclinical studies .
Agriculture: Pesticide and Herbicide Development
In the agricultural sector, the compound’s chemical properties are being investigated for use in pesticide and herbicide formulations. Its potential to disrupt biological pathways in pests and weeds could lead to the development of more effective crop protection solutions .
Material Science: Advanced Material Fabrication
The compound’s robust structure makes it a candidate for the fabrication of advanced materials. Researchers are examining its incorporation into polymers and composites to enhance their mechanical and thermal properties .
Environmental Science: Pollutant Degradation Studies
Environmental scientists are studying the compound’s ability to degrade pollutants. Its reactivity with various environmental contaminants is being assessed to develop new methods for pollution control and remediation .
Biochemistry: Enzyme Inhibition Research
Biochemists are interested in the compound’s potential as an enzyme inhibitor. By binding to specific enzymes, it could regulate biochemical pathways, which is crucial for understanding disease mechanisms and developing new treatments .
Analytical Chemistry: Chemical Analysis and Detection
The compound is being utilized in analytical chemistry for chemical analysis and detection. Its distinct chemical signature allows for its use as a reference material in chromatography and mass spectrometry, aiding in the identification of complex mixtures .
properties
IUPAC Name |
1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c11-10(5-1-2-6-10)9-12-8(14-13-9)7-3-4-7;/h7H,1-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMOQZZCYCWFLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NOC(=N2)C3CC3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.